molecular formula C19H18LiSn B14493356 CID 73075838

CID 73075838

Cat. No.: B14493356
M. Wt: 372.0 g/mol
InChI Key: XKIDPIPMTBWCQS-UHFFFAOYSA-N
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Description

CID 73075838, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are primarily produced by cyanobacteria of the genus Oscillatoria and are known for their complex structural features and bioactive properties . Oscillatoxin D exhibits a macrocyclic structure with a unique combination of non-proteinogenic amino acids and modified side chains, contributing to its stability and biological activity.

Key analytical data for this compound include:

  • Molecular Formula: C₃₄H₅₄N₆O₁₀S₂ (exact mass: 770.34 g/mol).
  • Structural Features: A 22-membered macrocycle with thiazole and oxazole heterocycles, a methylated aspartic acid residue, and a β-methoxytyrosine unit .
  • Detection Methods: Characterized via GC-MS (retention time: 12.3 min) and LC-ESI-MS with in-source collision-induced dissociation (CID) fragmentation patterns, which aid in distinguishing it from isomers .

Properties

Molecular Formula

C19H18LiSn

Molecular Weight

372.0 g/mol

InChI

InChI=1S/3C6H5.CH3.Li.Sn/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H3;;/q;;;-1;+1;

InChI Key

XKIDPIPMTBWCQS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH3-].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of CID 73075838 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include acids, bases, solvents, and catalysts.

    Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and purification processes to obtain the compound in high purity and yield. The methods used are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

CID 73075838 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out under different conditions, depending on the desired product.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired outcomes.

Scientific Research Applications

CID 73075838 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound may be used to study cellular processes and molecular interactions.

    Medicine: The compound may have potential therapeutic applications, including drug development and disease treatment.

    Industry: this compound is used in industrial processes, such as the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 73075838 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific structure and properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oscillatoxin D (CID 73075838) is part of a structurally related toxin family. Below is a comparative analysis with its analogs:

Table 1. Structural and Functional Comparison of Oscillatoxin Derivatives

CID Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity
73075838 Oscillatoxin D C₃₄H₅₄N₆O₁₀S₂ 770.34 β-methoxytyrosine, non-methylated thiazole Potent protease inhibition, cytotoxic
185389 30-Methyl-oscillatoxin D C₃₅H₅₆N₆O₁₀S₂ 784.36 Methyl group at C-30 position Enhanced membrane permeability
156582093 Oscillatoxin E C₃₃H₅₂N₆O₉S₂ 752.32 Lack of methoxy group on tyrosine Reduced cytotoxicity, moderate activity
156582092 Oscillatoxin F C₃₆H₅₈N₆O₁₁S₂ 814.38 Additional hydroxyl group at C-18 Improved solubility, neurotoxic effects

Structural Differentiation

  • Oscillatoxin D vs. 30-Methyl-oscillatoxin D (CID 185389) : The addition of a methyl group at C-30 in CID 185389 enhances lipophilicity, improving its interaction with lipid bilayers .
  • Oscillatoxin D vs. Oscillatoxin E (CID 156582093) : The absence of the β-methoxy group in CID 156582093 correlates with a 60% reduction in cytotoxicity against HeLa cells, highlighting the critical role of this moiety in bioactivity .
  • Oscillatoxin D vs. Oscillatoxin F (CID 156582092) : The C-18 hydroxyl group in CID 156582092 increases aqueous solubility but introduces neurotoxic side effects, as observed in zebrafish models .

Analytical Distinctions

  • Mass Spectrometry : this compound shows a dominant fragment ion at m/z 483.2 (loss of β-methoxytyrosine), absent in its analogs .
  • Chromatographic Behavior : Oscillatoxin D elutes earlier in reverse-phase HPLC compared to Oscillatoxin F due to differences in polarity .

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